3-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfonyl]benzoic acid
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Overview
Description
3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID typically involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents. For instance, using stoichiometric (diacetoxyiodo)benzene in acetonitrile can yield the desired benzofuran derivatives in good yields . Another method involves the use of ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often employ metal-catalyzed reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This method utilizes organoboron reagents and palladium catalysts to form carbon-carbon bonds efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are possible due to the presence of the benzofuran ring.
Common Reagents and Conditions
Oxidation: (Diacetoxyiodo)benzene in acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed reactions using organoboron reagents.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential anti-tumor and antibacterial properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes, leading to their biological effects . The compound’s structure allows it to interact with various biomolecules, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Known for their anticancer properties.
Indole derivatives: Widely studied for their diverse biological activities.
Uniqueness
3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID stands out due to its unique benzofuran core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H8O7S |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
3-[(1,3-dioxo-2-benzofuran-5-yl)sulfonyl]benzoic acid |
InChI |
InChI=1S/C15H8O7S/c16-13(17)8-2-1-3-9(6-8)23(20,21)10-4-5-11-12(7-10)15(19)22-14(11)18/h1-7H,(H,16,17) |
InChI Key |
LJVVXBBQWRGHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)OC3=O)C(=O)O |
Origin of Product |
United States |
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